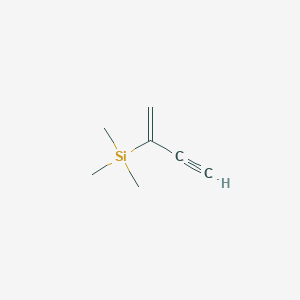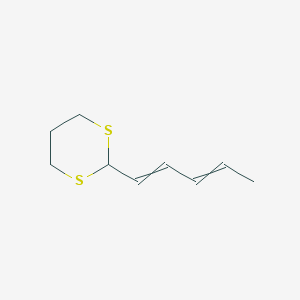
2-(Penta-1,3-dien-1-yl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Penta-1,3-dien-1-yl)-1,3-dithiane is an organic compound that features a dithiane ring substituted with a penta-1,3-dienyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Penta-1,3-dien-1-yl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with penta-1,3-dienyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Penta-1,3-dien-1-yl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The penta-1,3-dienyl group can undergo electrophilic substitution reactions, particularly at the conjugated diene positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Halogenated penta-1,3-dienyl derivatives.
Aplicaciones Científicas De Investigación
2-(Penta-1,3-dien-1-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the construction of polycyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Penta-1,3-dien-1-yl)-1,3-dithiane involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the dithiane ring and the conjugated diene system. The dithiane ring can act as a nucleophile, while the penta-1,3-dienyl group can undergo electrophilic addition reactions. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the penta-1,3-dienyl substitution.
2-(Penta-1,3-dien-1-yl)-1,3-dithiolane: Similar structure but with a dithiolane ring instead of a dithiane ring.
2-(Penta-1,3-dien-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dithiane ring.
Uniqueness
2-(Penta-1,3-dien-1-yl)-1,3-dithiane is unique due to the combination of the dithiane ring and the conjugated penta-1,3-dienyl group, which imparts distinct reactivity and makes it a valuable intermediate in synthetic organic chemistry.
Propiedades
Número CAS |
145546-15-2 |
|---|---|
Fórmula molecular |
C9H14S2 |
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
2-penta-1,3-dienyl-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-3-4-6-9-10-7-5-8-11-9/h2-4,6,9H,5,7-8H2,1H3 |
Clave InChI |
LIPINJIBJOXUCW-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


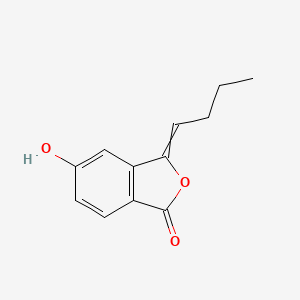
![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
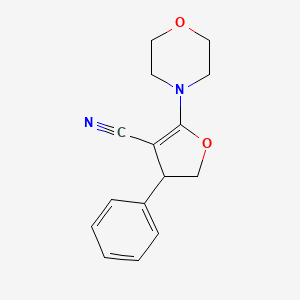
![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
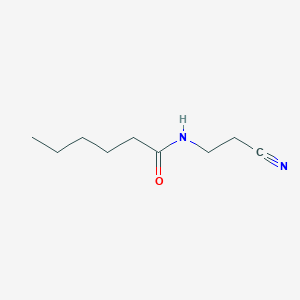
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
silane](/img/structure/B12553300.png)
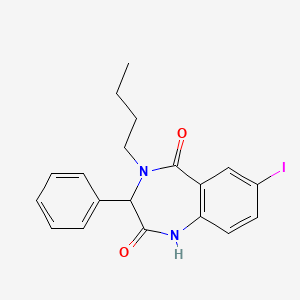
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
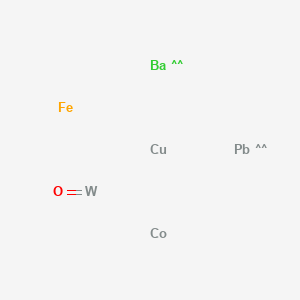
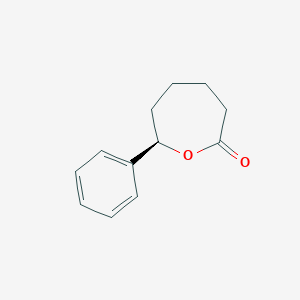
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
